molecular formula C15H23BrN2O9S B016336 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide CAS No. 40591-65-9

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide

Cat. No.: B016336
CAS No.: 40591-65-9
M. Wt: 487.3 g/mol
InChI Key: QNVDHERXTIAGPT-SXQUUHMTSA-N
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Description

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide is a complex organic compound that features a glucopyranosyl moiety and a thiopseudourea group

Mechanism of Action

Target of Action

The primary target of this compound is enantiomeric amino acids . These are amino acids that have the same molecular formula but differ in the spatial arrangement of their atoms, making them mirror images of each other. They play a crucial role in biological systems, as they can have different physiological effects.

Mode of Action

The compound interacts with its targets through a process known as chiral derivatization . This involves the formation of diastereomers, which are non-superimposable non-mirror images of each other. The formation of these diastereomers allows for the resolution of the amino acid enantiomers .

Result of Action

The primary result of the compound’s action is the resolution of amino acid enantiomers . This can be particularly useful in research and pharmaceutical contexts, where understanding the different physiological effects of these enantiomers can inform the development of more effective drugs.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s noted that the compound should be stored in an inert gas and should avoid light and moisture, as these could lead to decomposition . These factors would need to be carefully controlled to ensure the compound’s effective use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide typically involves multiple steps:

  • Acetylation of D-glucose: : The initial step involves the acetylation of D-glucose to form 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This is achieved by reacting D-glucose with acetic anhydride in the presence of a catalyst such as pyridine.

  • Formation of the Thiopseudourea Moiety: : The next step involves the introduction of the thiopseudourea group. This can be done by reacting the acetylated glucose derivative with thiourea in the presence of a suitable acid, such as hydrobromic acid, to yield the hydrobromide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide can undergo various chemical reactions, including:

  • Hydrolysis: : The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.

  • Substitution Reactions: : The thiopseudourea group can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

    Substitution: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

    Hydrolysis: Yields 2-(beta-D-glucopyranosyl)-2-thiopseudourea.

    Substitution: Depending on the nucleophile used, various substituted thiopseudourea derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and enzyme functions.

Medicine

The compound is also explored for its potential therapeutic applications. Its structural features suggest it could be used in the design of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiopseudourea group.

    2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group instead of a thiopseudourea group.

Uniqueness

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide is unique due to its combination of a glucopyranosyl moiety and a thiopseudourea group. This combination provides distinct reactivity and binding properties, making it particularly useful in applications where both carbohydrate recognition and thiol reactivity are desired.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11-,12+,13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVDHERXTIAGPT-SXQUUHMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40591-65-9
Record name β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40591-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-tetra-O-acetyl-1-carbamimidoyl-1-thio-β-D-glucopyranose monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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